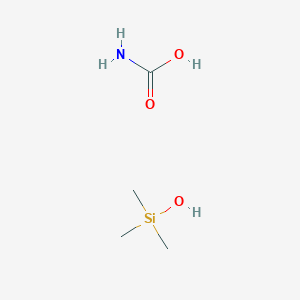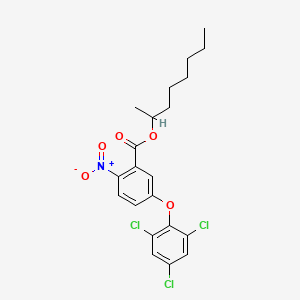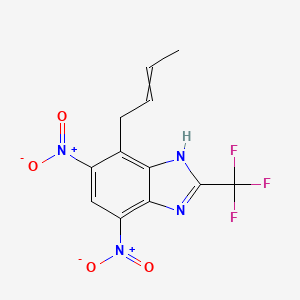
Propionic acid, 2-(p-chlorophenoxy)-2-methyl-, 2-(2,2-dimethyl-1,3-dioxa-6-aza-2-silacyclooct-6-yl)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionic acid, 2-(p-chlorophenoxy)-2-methyl-, 2-(2,2-dimethyl-1,3-dioxa-6-aza-2-silacyclooct-6-yl)ethyl ester is a synthetic organic compound It is characterized by the presence of a propionic acid moiety, a chlorophenoxy group, and a silacyclooctyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the esterification of propionic acid derivatives with appropriate alcohols. The reaction conditions may include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid, and the reaction is often carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium hydroxide (KOH) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in organic synthesis.
Biology: May be studied for its biological activity and potential as a pharmaceutical agent.
Medicine: Investigated for its therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- Propionic acid derivatives
- Chlorophenoxy compounds
- Silacyclooctyl esters
Uniqueness
This compound is unique due to its combination of structural features, which may confer specific chemical and biological properties not found in other similar compounds.
Propiedades
Número CAS |
57966-38-8 |
|---|---|
Fórmula molecular |
C18H28ClNO5Si |
Peso molecular |
402.0 g/mol |
Nombre IUPAC |
2-(2,2-dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C18H28ClNO5Si/c1-18(2,25-16-7-5-15(19)6-8-16)17(21)22-12-9-20-10-13-23-26(3,4)24-14-11-20/h5-8H,9-14H2,1-4H3 |
Clave InChI |
FOIYDHWQWDYZFF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C(=O)OCCN1CCO[Si](OCC1)(C)C)OC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3,4,5-Trimethoxyphenyl)pyrido[3,2-e][1,2,4]triazine](/img/structure/B14611807.png)



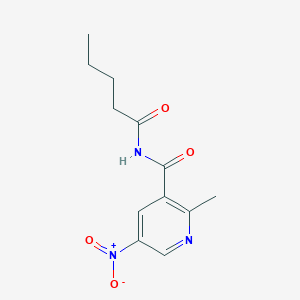

![Phenol, 4-[(2-hydroxy-5-nitrophenyl)methyl]-2-methyl-6-nitro-](/img/structure/B14611843.png)
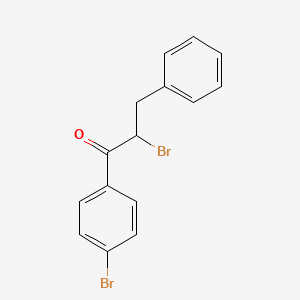


![2-hydroxy-4,4-dimethyl-1-[methyl(prop-2-ynyl)amino]-1-phenylpentan-3-one;oxalic acid](/img/structure/B14611861.png)
